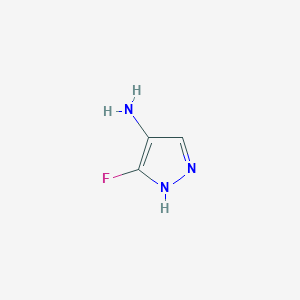
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound that features both nitro and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and a suitable oxane derivative. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place, and implementing purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while reduction of nitro groups will produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds or undergo further chemical modifications. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the oxane and hydroxymethyl groups.
6-Hydroxymethyl-oxane-2,4,5-triol: Contains the oxane and hydroxymethyl groups but lacks the nitroaniline moiety.
Uniqueness
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is unique due to the combination of nitroaniline and oxane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7253-54-5 |
|---|---|
Fórmula molecular |
C12H15N3O9 |
Peso molecular |
345.26 g/mol |
Nombre IUPAC |
3-(2,4-dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C12H15N3O9/c16-4-8-10(17)11(18)9(12(19)24-8)13-6-2-1-5(14(20)21)3-7(6)15(22)23/h1-3,8-13,16-19H,4H2 |
Clave InChI |
YMQMVONSQIWFNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2C(C(C(OC2O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


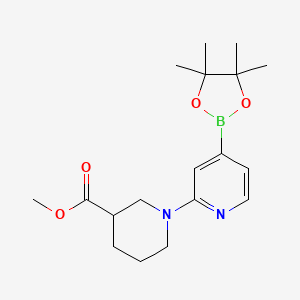


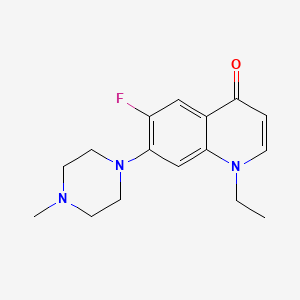
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
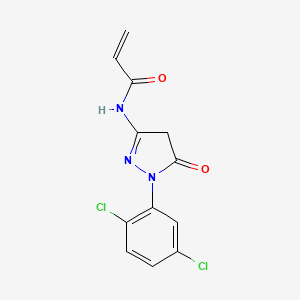

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
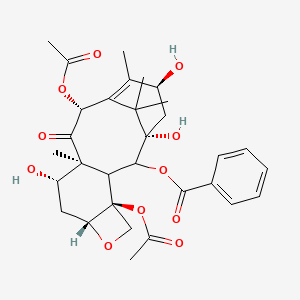
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

